molecular formula C10H15ClN2O3 B15314717 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride

3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride

Cat. No.: B15314717
M. Wt: 246.69 g/mol
InChI Key: WLAOSYUPOZAHSQ-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the imidazopyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with formaldehyde and methanol can lead to the formation of the methoxymethyl group, followed by cyclization to form the imidazopyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazopyridine core .

Scientific Research Applications

3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom in the fused ring system.

    Imidazo[4,5-b]pyridines: Another class of imidazopyridines with distinct structural features and biological activities.

    Imidazo[4,5-c]pyridines:

Uniqueness

3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride stands out due to its specific methoxymethyl substitution, which imparts unique chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

3-(methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H14N2O3.ClH/c1-15-6-8-11-9(10(13)14)7-4-2-3-5-12(7)8;/h2-6H2,1H3,(H,13,14);1H

InChI Key

WLAOSYUPOZAHSQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C2N1CCCC2)C(=O)O.Cl

Origin of Product

United States

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